molecular formula C7H6ClN3 B12212374 2-Azido-1-chloro-4-methylbenzene

2-Azido-1-chloro-4-methylbenzene

Cat. No.: B12212374
M. Wt: 167.59 g/mol
InChI Key: MAMMIAMBWWCYRO-UHFFFAOYSA-N
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Description

2-Azido-1-chloro-4-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-chloro-4-methylbenzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-4-methylbenzene, is reacted with sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-chloro-4-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for introducing the azido group via nucleophilic substitution.

    Alkynes: React with the azido group in cycloaddition reactions.

    Reducing Agents: Such as hydrogen gas and catalysts for reduction reactions.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

2-Azido-1-chloro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1-chloro-4-methylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is facilitated by the presence of a copper catalyst in the case of the Huisgen cycloaddition . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methylbenzene: Lacks the azido group and thus has different reactivity.

    4-Chlorotoluene: Another name for 1-Chloro-4-methylbenzene.

    2-Azido-1-methylbenzene: Similar structure but without the chlorine atom.

Uniqueness

2-Azido-1-chloro-4-methylbenzene is unique due to the presence of both an azido group and a chlorine atom on the benzene ring. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler aromatic compounds .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-azido-1-chloro-4-methylbenzene

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3

InChI Key

MAMMIAMBWWCYRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N=[N+]=[N-]

Origin of Product

United States

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